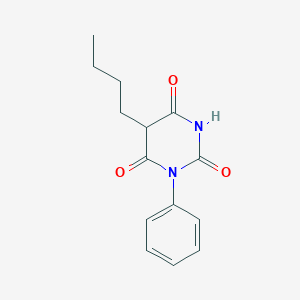
5-Butyl-1-phenylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-1-phenylbarbituric acid, also known as this compound, is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85041. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
-
Sedative and Hypnotic Effects :
- 5-Butyl-1-phenylbarbituric acid exhibits significant sedative effects, making it useful in treating insomnia and anxiety disorders. Its mechanism of action involves modulation of the GABA_A receptor complex, which is crucial for inhibitory neurotransmission in the central nervous system .
- Compared to other barbiturates, it shows a favorable safety profile with lower toxicity levels while maintaining potent hypnotic effects .
- Anticonvulsant Activity :
- Antimicrobial Properties :
- Anticancer Potential :
Synthesis and Derivatives
The synthesis of this compound typically involves the alkylation of barbituric acid derivatives using butyl groups. The following table summarizes some key synthetic routes:
| Synthetic Route | Reagents Used | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of Barbituric Acid | Butyl bromide, sodium ethoxide | Variable | Common method for introducing butyl groups |
| Condensation with Urea | Urea, malonic ester | High | Efficient for producing barbiturates |
| Refluxing with Hydroxycyclohexylurea | Hydroxycyclohexylurea, sodium | Moderate | Enhances pharmacological properties |
Case Studies and Research Findings
- Sedative Efficacy Study :
- Antimicrobial Activity Assessment :
- Anticancer Research :
Eigenschaften
CAS-Nummer |
18160-14-0 |
|---|---|
Molekularformel |
C14H16N2O3 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
5-butyl-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,15,17,19) |
InChI-Schlüssel |
FUSQPEGOVZRRBP-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |
Key on ui other cas no. |
18160-14-0 |
Synonyme |
5-Butyl-1-phenylbarbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















